1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride
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Overview
Description
The compound “1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The adamantan-1-yl group is a type of structure found in drugs like memantine, which is used in the treatment of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperazine ring and the 3-phenyladamantan-1-yl group . Detailed structural analysis would require techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring might make it a base, and it might have high solubility in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Synthesis Methods
Research has shown various methods for synthesizing phenylpiperazine derivatives, which include 1-(4-Methylpiperazin-1-yl)-2-(3-phenyladamantan-1-yl)ethan-1-one hydrochloride. For example, an electrochemical oxidation method has been developed for the synthesis of new phenylpiperazine derivatives in an environmentally friendly and safe manner using cyclic voltammetry and controlled-potential coulometry methods (Nematollahi & Amani, 2011).
Anticancer Activity
Several studies have focused on the anticancer activity of compounds similar to this compound. For instance, derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have shown moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang, Xu, & Wu, 2016).
Antimycobacterial Activity
Derivatives of phenylpiperazine, including those structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown better activity than standard treatments (Biava et al., 2008).
Antibacterial and Antifungal Activity
Research has also been conducted on derivatives of thiophene-2-carboxaldehyde, which share structural similarities with this compound, demonstrating good antibacterial and antifungal activities (Shareef et al., 2016).
Other Applications
Other potential applications of compounds related to this compound include improvements in learning and memory in mice, as shown in studies on similar compounds (Zhang, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(3-phenyl-1-adamantyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.ClH/c1-24-7-9-25(10-8-24)21(26)16-22-12-18-11-19(13-22)15-23(14-18,17-22)20-5-3-2-4-6-20;/h2-6,18-19H,7-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWNDWFWMDSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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